molecular formula C12H14F2N2O2 B1526154 3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one CAS No. 1354950-14-3

3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Cat. No.: B1526154
CAS No.: 1354950-14-3
M. Wt: 256.25 g/mol
InChI Key: NQNUYIFAYFLLID-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one is a useful research compound. Its molecular formula is C12H14F2N2O2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. With the molecular formula C12H14F2N2O2C_{12}H_{14}F_{2}N_{2}O_{2} and a molecular weight of 256.25 g/mol, this compound features a piperidine ring substituted with a difluoromethoxy group and an amino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 1354950-14-3
Molecular Formula C12H14F2N2O2C_{12}H_{14}F_{2}N_{2}O_{2}
Molecular Weight 256.25 g/mol
Purity Minimum 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific phospholipases, which are critical in lipid metabolism and signaling pathways. Such inhibition could lead to altered cellular responses, potentially making it useful in treating conditions related to dysregulated lipid metabolism.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The difluoromethoxy substitution might enhance these effects by improving the compound's lipophilicity and bioavailability.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It has demonstrated activity against various bacterial strains, suggesting a possible role as an antibacterial agent. This activity is likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Inhibition of Phospholipase A2 : A study highlighted that certain piperidine derivatives could inhibit lysosomal phospholipase A2 (LPLA2), correlating with reduced phospholipidosis in vitro . This finding suggests that this compound may similarly modulate lipid metabolism.
  • Neuroprotective Effects : Another research effort focused on compounds structurally related to this compound for their potential use in neurodegenerative diseases such as Alzheimer's disease. These compounds were shown to inhibit β-secretase activity, which is crucial for amyloid plaque formation . This mechanism indicates a possible therapeutic application for cognitive impairments.
  • Anticancer Screening : In vitro assays have revealed that related piperidine derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Properties

IUPAC Name

3-amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-9-5-3-8(4-6-9)16-7-1-2-10(15)11(16)17/h3-6,10,12H,1-2,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNUYIFAYFLLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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